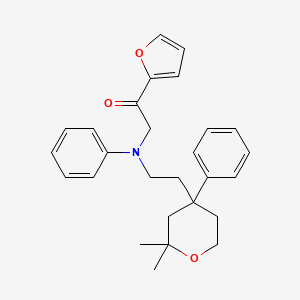
Ac-YVAD-FMK
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ac-YVAD-FMK involves the solid-phase peptide synthesis (SPPS) method, which allows for the sequential addition of amino acids to a growing peptide chain. The process typically starts with the attachment of the first amino acid to a solid resin, followed by the stepwise addition of protected amino acids. The final product is then cleaved from the resin and deprotected to yield the desired peptide .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of automated peptide synthesizers, which can handle multiple reactions simultaneously, increasing efficiency and yield. The final product undergoes rigorous purification and quality control to ensure its purity and potency .
Analyse Des Réactions Chimiques
Types of Reactions
Ac-YVAD-FMK primarily undergoes substitution reactions due to the presence of the fluoromethylketone group. This group can react with nucleophiles, leading to the formation of various derivatives .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include dimethyl sulfoxide (DMSO) as a solvent and various nucleophiles such as amines and thiols. The reactions are typically carried out under mild conditions to prevent degradation of the peptide .
Major Products
The major products formed from the reactions of this compound depend on the nucleophile used. For example, reaction with an amine can yield an amide derivative, while reaction with a thiol can produce a thioether derivative .
Applications De Recherche Scientifique
Ac-YVAD-FMK has a wide range of applications in scientific research:
Mécanisme D'action
Ac-YVAD-FMK exerts its effects by irreversibly binding to the active site of caspase-1, thereby inhibiting its proteolytic activity. This inhibition prevents the cleavage of pro-inflammatory cytokines such as interleukin-1β and interleukin-18, reducing inflammation and cell death . The molecular targets of this compound include the cysteine residue in the active site of caspase-1, which forms a covalent bond with the fluoromethylketone group .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Ac-YVAD-FMK is unique in its high selectivity for caspase-1, making it a valuable tool for studying the specific role of this protease in various biological processes. Unlike other caspase inhibitors, this compound does not significantly inhibit other caspases, reducing the likelihood of off-target effects .
Propriétés
Formule moléculaire |
C24H33FN4O8 |
|---|---|
Poids moléculaire |
524.5 g/mol |
Nom IUPAC |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-fluoro-4-oxopentanoic acid |
InChI |
InChI=1S/C24H33FN4O8/c1-12(2)21(24(37)26-13(3)22(35)28-17(10-20(33)34)19(32)11-25)29-23(36)18(27-14(4)30)9-15-5-7-16(31)8-6-15/h5-8,12-13,17-18,21,31H,9-11H2,1-4H3,(H,26,37)(H,27,30)(H,28,35)(H,29,36)(H,33,34)/t13-,17-,18-,21-/m0/s1 |
Clé InChI |
YEUFRYDFUGIZNM-DGJUNBOTSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)CF)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C |
SMILES canonique |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methoxy-2-[[4-(5-methylthiophen-2-yl)phenyl]sulfonylamino]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B12369726.png)
![2-[[(5S)-3-(carboxymethylimino)-5-hydroxy-5-(hydroxymethyl)-2-methoxycyclohexen-1-yl]amino]acetic acid](/img/structure/B12369729.png)
![7-bromo-2,3,4a,5-tetrahydro-1H-imidazo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12369732.png)


![(2S,4R)-1-[(2S)-2-[10-[4-[(4-chlorophenyl)-[4-(5-methyl-4-nitro-1,2-oxazole-3-carbonyl)piperazin-1-yl]methyl]phenoxy]decanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12369762.png)

![dicopper;tetrasodium;3-oxido-4-[[2-oxido-4-[3-oxido-4-[(2-oxido-3,6-disulfonatonaphthalen-1-yl)diazenyl]phenyl]phenyl]diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12369782.png)


![disodium;4-hydroxy-5-[(4-methylphenyl)sulfonylamino]-3-phenyldiazenylnaphthalene-2,7-disulfonate](/img/structure/B12369800.png)


![2-amino-N-[3-[(5S)-5-hydroxy-6,10-dioxo-5-(1,1,2,2,2-pentadeuterioethyl)-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethyl]acetamide;formic acid](/img/structure/B12369817.png)
